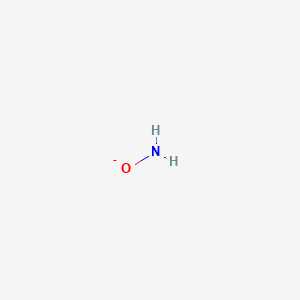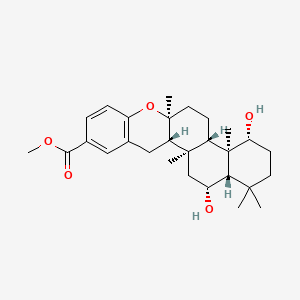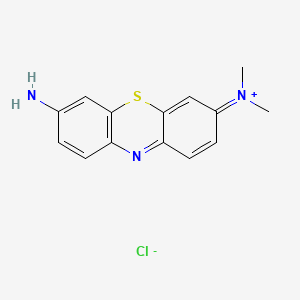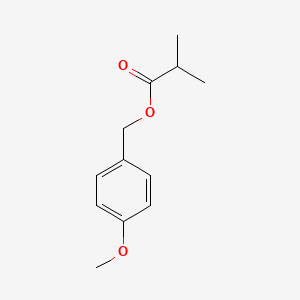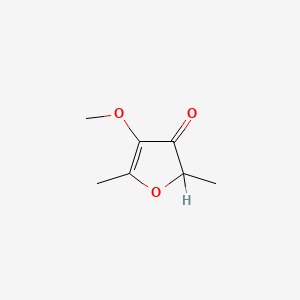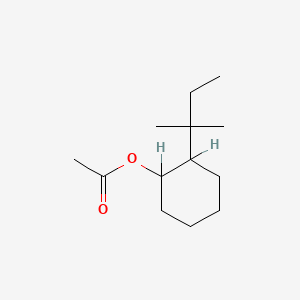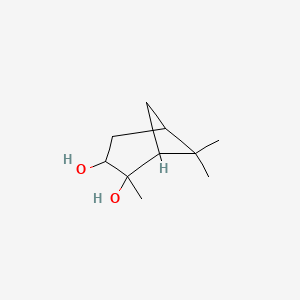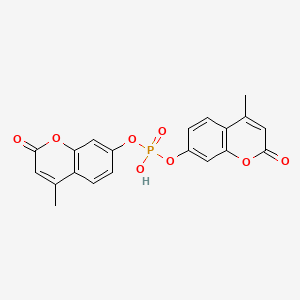
双(4-甲基伞形酮基)磷酸酯
描述
Bis-(4-methylumbelliferyl)phosphate, also known as Bis-(4-methylumbelliferyl)phosphate, is a useful research compound. Its molecular formula is C20H15O8P and its molecular weight is 414.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis-(4-methylumbelliferyl)phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-(4-methylumbelliferyl)phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
双(4-甲基伞形酮基)磷酸酯在蛋白质组学研究中使用 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。由于其特性,该化合物可用于研究蛋白质相互作用和动力学。
磷酸酶底物
该化合物用作磷酸酶底物 . 磷酸酶是去除蛋白质分子磷酸基团的酶,该过程称为去磷酸化。双(4-甲基伞形酮基)磷酸酯可用于研究这些酶的活性。
酶联免疫吸附测定 (ELISA)
双(4-甲基伞形酮基)磷酸酯已被用作酶联免疫吸附测定 (ELISA) 中的荧光底物 . ELISA 是“湿实验室”型分析生物化学测定的常用格式,它使用固相酶免疫测定法来检测液体样品中物质(通常是抗原)的存在。
肽结合测定
该化合物已被用作肽结合测定中碱性磷酸酶的底物 . 肽结合测定是一种用于识别或测量蛋白质和肽之间相互作用的程序。
戈谢病的诊断
双(4-甲基伞形酮基)磷酸酯用于诊断戈谢病,方法是在戈谢病患者中证明水解速率增加 . 戈谢病是一种遗传性疾病,其中某些类型的脂肪(脂质)在细胞和某些器官中积累。
使用磷酸基团作为底物的酶的研究
该化学物质也可以用作模型系统来研究磷酸酶和其他使用磷酸基团作为底物的酶 . 这使研究人员能够更好地了解这些酶的机制,并可能开发新的药物或治疗方法。
作用机制
Target of Action
Bis(4-Methylumbelliferyl)Phosphate primarily targets phosphatases . Phosphatases are a group of enzymes that remove phosphate groups from their substrates, playing a crucial role in cellular signaling and metabolic processes.
Mode of Action
The compound acts as a fluorogenic substrate for phosphatases . When phosphatases act on Bis(4-Methylumbelliferyl)Phosphate, they cleave the phosphate group, resulting in the release of 4-Methylumbelliferone . This molecule is fluorescent, allowing the activity of the phosphatases to be easily detected and measured .
Biochemical Pathways
The action of Bis(4-Methylumbelliferyl)Phosphate primarily affects the phosphatase-related pathways . By acting as a substrate for these enzymes, it can influence the balance of phosphorylation and dephosphorylation in the cell, which can have downstream effects on various cellular processes, including signal transduction, protein activation, and metabolic regulation.
Pharmacokinetics
The resulting 4-Methylumbelliferone can be detected due to its fluorescence, providing a measure of the compound’s bioavailability .
Result of Action
The primary result of Bis(4-Methylumbelliferyl)Phosphate’s action is the production of 4-Methylumbelliferone , a fluorescent molecule . This allows for the visualization and quantification of phosphatase activity in the cell. Additionally, by serving as a substrate for phosphatases, Bis(4-Methylumbelliferyl)Phosphate can influence cellular processes regulated by these enzymes.
Action Environment
The efficacy and stability of Bis(4-Methylumbelliferyl)Phosphate can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH of the environment, with an optimum pH of 8 reported for its action . Furthermore, the presence of other molecules in the environment, such as competitive inhibitors or other substrates, can also impact the compound’s efficacy .
生化分析
Biochemical Properties
Bis-(4-methylumbelliferyl)phosphate plays a crucial role in biochemical reactions as a substrate for phosphodiesterases and phosphatases. These enzymes catalyze the hydrolysis of phosphodiester bonds, releasing 4-methylumbelliferone, which fluoresces under UV light. This property allows researchers to monitor enzyme activity in real-time. Bis-(4-methylumbelliferyl)phosphate interacts with various enzymes, including acid phosphatases and alkaline phosphatases, by binding to their active sites and undergoing hydrolysis .
Cellular Effects
Bis-(4-methylumbelliferyl)phosphate influences cellular processes by serving as a substrate for enzymes involved in cell signaling and metabolism. The hydrolysis of this compound by phosphatases can impact cell signaling pathways by modulating the levels of phosphate groups on proteins and other molecules. Additionally, bis-(4-methylumbelliferyl)phosphate can affect gene expression and cellular metabolism by altering the activity of enzymes that regulate these processes .
Molecular Mechanism
The molecular mechanism of bis-(4-methylumbelliferyl)phosphate involves its binding to the active sites of phosphodiesterases and phosphatases. Upon binding, the enzyme catalyzes the hydrolysis of the phosphate ester bond, releasing 4-methylumbelliferone. This reaction results in a measurable increase in fluorescence, which can be used to quantify enzyme activity. The competitive inhibition of some phosphatases by bis-(4-methylumbelliferyl)phosphate has also been observed, indicating its potential to modulate enzyme function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis-(4-methylumbelliferyl)phosphate can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, reducing its effectiveness in assays. Long-term studies have shown that bis-(4-methylumbelliferyl)phosphate can maintain its activity over extended periods when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of bis-(4-methylumbelliferyl)phosphate in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, adverse effects such as enzyme inhibition and cellular toxicity may occur. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Bis-(4-methylumbelliferyl)phosphate is involved in metabolic pathways related to phosphate metabolism. It interacts with enzymes such as phosphodiesterases and phosphatases, which play key roles in the hydrolysis of phosphate esters. The compound’s metabolism can influence the levels of phosphate-containing metabolites and affect metabolic flux within cells .
Transport and Distribution
Within cells and tissues, bis-(4-methylumbelliferyl)phosphate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can interact with target enzymes. The distribution of bis-(4-methylumbelliferyl)phosphate can impact its effectiveness in biochemical assays and its overall activity within cells .
Subcellular Localization
The subcellular localization of bis-(4-methylumbelliferyl)phosphate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can exert its effects on enzyme activity and cellular processes. Understanding the subcellular localization of bis-(4-methylumbelliferyl)phosphate is essential for optimizing its use in research applications .
属性
IUPAC Name |
bis(4-methyl-2-oxochromen-7-yl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O8P/c1-11-7-19(21)25-17-9-13(3-5-15(11)17)27-29(23,24)28-14-4-6-16-12(2)8-20(22)26-18(16)10-14/h3-10H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGSOIMPQDYXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199385 | |
| Record name | Bis-(4-methylumbelliferyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51379-07-8 | |
| Record name | 2H-1-Benzopyran-2-one, 7,7′-[phosphinicobis(oxy)]bis[4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51379-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis-(4-methylumbelliferyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051379078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis-(4-methylumbelliferyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7'-[phosphinicobis(oxy)]bis[4-methyl-2H-1-benzopyran-2-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(4-methylumbelliferyl)phosphate in studying sphingomyelinase activity?
A: Bis(4-methylumbelliferyl)phosphate serves as a substrate for several enzymes, including sphingomyelinase and certain phosphodiesterases. Researchers use it to indirectly measure sphingomyelinase activity. While not a direct substrate for sphingomyelinase, some phosphodiesterases that hydrolyze Bis(4-methylumbelliferyl)phosphate also exhibit sphingomyelinase activity. This overlap is particularly relevant in the context of Niemann-Pick disease research. [, , ]
Q2: How do researchers differentiate between sphingomyelinase and phosphodiesterase activity when using Bis(4-methylumbelliferyl)phosphate?
A2: Distinguishing between these activities relies on several techniques:
- Differential substrate preference: Sphingomyelinase shows a strong preference for sphingomyelin, while some phosphodiesterases exhibit broader substrate specificity, hydrolyzing both sphingomyelin and Bis(4-methylumbelliferyl)phosphate. []
- Molecular separation: Techniques like preparative electrofocusing can separate different molecular forms of enzymes, allowing researchers to isolate and study sphingomyelinase and phosphodiesterases independently. []
- Response to inhibitors and effectors: Sphingomyelinase and phosphodiesterases may respond differently to specific inhibitors or activators, further aiding in their differentiation. []
Q3: Can Bis(4-methylumbelliferyl)phosphate hydrolysis be used to diagnose Niemann-Pick disease?
A: While Bis(4-methylumbelliferyl)phosphate hydrolysis can be a useful tool in Niemann-Pick disease research, it's not a reliable standalone diagnostic marker. Studies on lymphoid cell lines from Niemann-Pick patients revealed near-absent sphingomyelinase activity, while phosphodiesterase activity remained largely unaffected. This suggests that phosphodiesterase activity, even when measured using Bis(4-methylumbelliferyl)phosphate, might not accurately reflect sphingomyelinase deficiency and therefore isn't a reliable diagnostic indicator for Niemann-Pick disease. []
Q4: How does Triton X-100 affect the kinetic properties of purified sphingomyelinase when Bis(4-methylumbelliferyl)phosphate is used as a substrate?
A: Research shows that Triton X-100, a detergent often used in enzyme purification, can significantly impact the kinetics of Bis(4-methylumbelliferyl)phosphate hydrolysis by purified sphingomyelinase. This interaction can lead to complex kinetic profiles, suggesting that Triton X-100 may influence substrate binding or the enzyme's catalytic mechanism. Further research is needed to fully understand this interaction and its implications for accurately measuring sphingomyelinase activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


